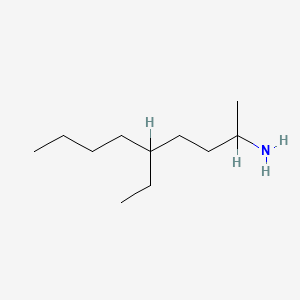

4-Ethyl-1-methyloctylamine

Description

4-Ethyl-1-methyloctylamine is a branched aliphatic amine with the molecular formula C₁₁H₂₅N and a molecular weight of 171.33 g/mol. Its structure features an octyl backbone substituted with an ethyl group at the fourth carbon and a methyl group at the first carbon. This branching pattern distinguishes it from linear alkylamines, influencing its physicochemical properties, such as boiling point, solubility, and lipophilicity.

Properties

CAS No. |

10024-78-9 |

|---|---|

Molecular Formula |

C11H25N |

Molecular Weight |

171.32 g/mol |

IUPAC Name |

5-ethylnonan-2-amine |

InChI |

InChI=1S/C11H25N/c1-4-6-7-11(5-2)9-8-10(3)12/h10-11H,4-9,12H2,1-3H3 |

InChI Key |

TYUUCUBAWUQCSY-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CCC(C)N |

Canonical SMILES |

CCCCC(CC)CCC(C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-(4-Methoxy-2-methylphenyl)ethan-1-amine

- Molecular Formula: C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol

- Key Features : Aromatic amine with a methoxy (-OCH₃) and methyl group on the phenyl ring.

- Comparison: Unlike 4-Ethyl-1-methyloctylamine, this compound’s aromatic structure and polar methoxy group enhance its solubility in organic solvents (e.g., ethanol, chloroform) but reduce volatility. The absence of a long alkyl chain limits its surfactant-like properties compared to aliphatic amines .

Octylamine (1-Aminooctane)

- Molecular Formula : C₈H₁₉N

- Molecular Weight : 129.24 g/mol

- Comparison : The linear structure of octylamine allows stronger intermolecular hydrogen bonding, resulting in a higher boiling point (~175–177°C) compared to branched analogues like this compound, which likely has a lower boiling point (~220–230°C estimated) due to reduced molecular packing efficiency.

Physicochemical Properties

The table below summarizes key properties of this compound and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₁₁H₂₅N | 171.33 | ~220–230 (est.) | Low | Branched alkylamine |

| 1-(4-Methoxy-2-methylphenyl)ethan-1-amine | C₁₀H₁₅NO | 165.23 | Not reported | Moderate (organic solvents) | Aromatic amine, methoxy |

| Octylamine | C₈H₁₉N | 129.24 | 175–177 | Slightly soluble | Linear alkylamine |

Analytical Characterization

- This compound : While specific analytical data is absent in the evidence, techniques such as LCMS (e.g., m/z 540.2 for a related compound in ) and HPLC (retention time analysis, as in ) are standard for characterizing amines. These methods help determine purity, molecular weight, and structural confirmation.

- 1-(4-Methoxy-2-methylphenyl)ethan-1-amine : Likely analyzed via NMR and mass spectrometry due to its aromatic substituents .

Research Findings and Gaps

- Branching Effects: Branched amines like this compound generally exhibit lower melting/boiling points and higher solubility in nonpolar solvents compared to linear isomers.

- Data Limitations : Direct empirical data on this compound is scarce in the provided evidence. Further studies are needed to confirm its specific properties, such as pKa, logP, and thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.